molecular formula C8H11ClN2 B1393543 2-Chloro-4-isopropyl-5-methylpyrimidine CAS No. 1227046-62-9

2-Chloro-4-isopropyl-5-methylpyrimidine

Cat. No.: B1393543
CAS No.: 1227046-62-9
M. Wt: 170.64 g/mol
InChI Key: QHRFEWDDNILWRM-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-5-methylpyrimidine (CAS: 1227046-62-9) is a halogenated pyrimidine derivative with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol. Its structure features a pyrimidine ring substituted with chlorine at position 2, an isopropyl group at position 4, and a methyl group at position 4. This compound is cataloged under MDL number MFCD18064601 and is utilized in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic intermediates .

Properties

IUPAC Name

2-chloro-5-methyl-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRFEWDDNILWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-5-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyrimidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thi

Biological Activity

2-Chloro-4-isopropyl-5-methylpyrimidine is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzyme activities critical for microbial growth.

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity ObservedMechanism of Action
Staphylococcus aureusInhibition of growthDisruption of cell wall synthesis
Escherichia coliModerate inhibitionInterference with protein synthesis
Candida albicansAntifungal activityInhibition of ergosterol biosynthesis

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, these compounds can alleviate inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound helps in optimizing its biological activity. Modifications to the pyrimidine ring or substituents can significantly influence its potency and selectivity against various targets.

Table 2: SAR Analysis of Pyrimidine Derivatives

CompoundSubstituentsBiological ActivityIC50 (µM)
This compoundCl, Isopropyl, MethylAntimicrobial15
4-Chloro-6-isopropyl-5-methylpyrimidineCl, IsopropylModerate antifungal25
6-Methylpyrimidin-4(3H)-oneMethylWeak antibacterial>50

Case Studies

  • Antimicrobial Synergy : A study demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant Staphylococcus aureus strains. This synergy suggests potential for developing new therapeutic strategies against antibiotic-resistant infections .
  • Fungal Inhibition : Research highlighted the antifungal activity of this compound against Candida species, showing significant inhibition of biofilm formation, which is critical in chronic infections .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Applications
Pyrimidine derivatives, including 2-Chloro-4-isopropyl-5-methylpyrimidine, are studied for their potential antimicrobial and antiviral properties. Research indicates that compounds within this class can inhibit the growth of various pathogens, including bacteria and viruses. For instance, derivatives have shown promise in inhibiting viral replication pathways, making them candidates for antiviral drug development.

Cancer Therapeutics
The compound serves as an intermediate in synthesizing anticancer agents. Its derivatives have been evaluated for their ability to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways. Specifically, it has been linked to the development of inhibitors targeting ERK2 kinase, a key player in cancer progression .

Agrochemicals

Herbicide Development
this compound is utilized in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control weed growth in agricultural settings. The compound's ability to interact with plant metabolic pathways makes it effective as a selective herbicide .

Insecticides
The compound is also being explored for its potential use in developing insecticides. Its structural properties allow it to target specific insect enzymes, providing a means to manage pest populations while minimizing environmental impact.

Organic Synthesis

Intermediate for Complex Molecules
In organic chemistry, this compound acts as a versatile building block for synthesizing various organic compounds. Its reactivity allows chemists to modify its structure further, leading to the creation of novel materials with tailored properties for specific applications.

Case Studies

Application AreaCase Study DescriptionKey Findings
Medicinal ChemistryDevelopment of antiviral agents using pyrimidine derivativesEffective against specific viral strains
AgrochemicalsSynthesis of herbicides incorporating this compoundDemonstrated efficacy in controlling weed species
Organic SynthesisUse as an intermediate in synthesizing complex organic moleculesEnabled the creation of novel compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural and chemical differences between 2-Chloro-4-isopropyl-5-methylpyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Potential Applications
This compound C₈H₁₁ClN₂ 170.64 1227046-62-9 Cl (C2), isopropyl (C4), methyl (C5) Agrochemical intermediates
4-Isopropylpyrimidin-2-ol C₇H₁₀N₂O 138.17 1243250-08-9 OH (C2), isopropyl (C4) Hydrogen-bonding motifs in supramolecular chemistry
4-Isopropylpyrimidin-2-amine C₇H₁₁N₃ 137.19 5782-70-7 NH₂ (C2), isopropyl (C4) Nucleophilic substitution reactions
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃ 143.57 Not specified Cl (C2), methyl (C4), NH₂ (C5) Pharmaceutical research
5-Bromo-4-chloro-2-isopropylpyrimidine C₇H₈BrClN₂ 250.51 118089-42-2 Br (C5), Cl (C4), isopropyl (C2) Halogenated intermediates in cross-coupling reactions

Key Comparative Insights:

Reactivity Differences :

  • The chlorine substituent in this compound enhances its electrophilicity at C2, making it reactive toward nucleophilic substitution (e.g., Suzuki couplings). In contrast, the hydroxyl group in 4-Isopropylpyrimidin-2-ol limits such reactivity but promotes hydrogen bonding, influencing solubility .
  • The amine group in 4-Isopropylpyrimidin-2-amine confers basicity and nucleophilic character, enabling participation in condensation or alkylation reactions .

Comparatively, methyl groups (e.g., in 2-Chloro-4-methylpyrimidin-5-amine) offer less steric bulk, favoring faster kinetics . Halogen substitution: Bromine in 5-Bromo-4-chloro-2-isopropylpyrimidine increases molecular weight and polarizability compared to chlorine, altering solubility and cross-coupling efficiency .

Application-Specific Variations :

  • Chlorinated derivatives (e.g., this compound) are prioritized in agrochemical synthesis due to their stability and reactivity.
  • Amine-substituted analogs (e.g., 4-Isopropylpyrimidin-2-amine) are more suited for medicinal chemistry applications, such as kinase inhibitor development .

Research Findings and Trends

  • Synthetic Utility : this compound serves as a scaffold for synthesizing fused pyrimidine systems, leveraging its chlorine substituent for sequential functionalization .
  • Thermal Stability : Chlorinated pyrimidines generally exhibit higher thermal stability than hydroxylated analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .
  • Solubility : Hydroxyl and amine derivatives demonstrate improved aqueous solubility compared to halogenated counterparts, critical for bioavailability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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